6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate
Overview
Description
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H7F3N2O4S and a molecular weight of 308.23 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate typically involves the reaction of 6-methoxy-1,5-naphthyridine with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with palladium catalysts to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The naphthyridine core can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridin-3-amine: Known for its biological activity and use in medicinal chemistry.
6-Bromo-1,8-naphthyridin-2-ol: Used in organic synthesis and material science.
1,5-Naphthyridin-3-ol: Another biologically active naphthyridine derivative.
Properties
IUPAC Name |
(6-methoxy-1,5-naphthyridin-4-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O4S/c1-18-8-3-2-6-9(15-8)7(4-5-14-6)19-20(16,17)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNNZQHBXZAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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